molecular formula C10H20N2O B1457926 (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine CAS No. 1187931-31-2

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Cat. No. B1457926
CAS RN: 1187931-31-2
M. Wt: 184.28 g/mol
InChI Key: WMSMHECRTQDPAK-VIFPVBQESA-N
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Description

“(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “tetrahydro-pyran-4-YL” part refers to a tetrahydropyran, a type of ether that is a common protecting group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperazine and tetrahydropyran rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Piperazine rings can participate in various chemical reactions, often acting as a linker between other functional groups . Tetrahydropyranyl ethers are commonly used as protecting groups in organic synthesis and can be removed via acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyrans are typically colorless liquids , while piperazines are solid at room temperature .

Scientific Research Applications

Structural and Molecular Analysis

The piperazine ring is a key structural element in many compounds, showcasing a nearly perfect chair conformation. This structural feature, along with intra- and intermolecular hydrogen bonding, significantly influences the molecular conformation and stability of related compounds, as demonstrated in the study of a closely related compound, 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one (Köysal et al., 2004).

Synthesis and Biological Activity

Piperazine derivatives are prominent in synthesizing a variety of biologically active molecules. The preparation of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives through the Mannich reaction shows significant anticonvulsant and antimicrobial activities. These activities have been systematically evaluated in vivo and in vitro, highlighting the importance of the piperazine moiety in medicinal chemistry (Aytemir et al., 2004).

Catalysis and Synthetic Applications

Piperazine is not only a structural component but also serves as a catalyst in synthetic chemistry. It catalyzes the synthesis of various pharmaceutically relevant compounds, such as 2-amino-3-cyano-4H-pyrans, showcasing its versatility and importance in drug development and synthesis (Yousefi et al., 2018).

Antibacterial and Enzyme Inhibition

Innovative compounds containing the piperazine linker have been developed to combat bacterial biofilms and inhibit critical enzymes such as MurB. These compounds exhibit significant antibacterial efficacy and biofilm inhibition activity, underscoring the therapeutic potential of piperazine derivatives in treating bacterial infections and in drug-resistant scenarios (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action would depend on the specific context in which this compound is used. Piperazine derivatives are often found in pharmaceuticals, where they can have a variety of effects .

Safety and Hazards

As with any chemical compound, handling “(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” would require appropriate safety precautions. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the prevalence of piperazine and tetrahydropyran structures in active compounds and pharmaceuticals, it’s possible that “(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” could have interesting biological activity .

properties

IUPAC Name

(3S)-3-methyl-1-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSMHECRTQDPAK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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